Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- (CAS 58473-78-2), widely known as TAPC, is a high-performance, solution-processable and vacuum-depositable hole-transporting material (HTM) and electron-blocking layer (EBL) . Structurally defined by a central cyclohexylidene core linking two di-p-tolylamino groups, TAPC is engineered to deliver a specific combination of high hole mobility (~1.0 × 10⁻³ cm² V⁻¹ s⁻¹), a deep HOMO level (~5.5 eV), and an ultra-high triplet energy (2.87 eV) . For industrial procurement and advanced materials scale-up, TAPC serves as a critical enabler for high-efficiency blue phosphorescent organic light-emitting diodes (OLEDs) and stable inverted perovskite solar cells (PSCs). Its robust thermal stability, characterized by a degradation onset above 290 °C, ensures reliable film morphology and reproducibility during rigorous manufacturing workflows .
Generic substitution of TAPC with legacy hole-transporting materials like NPB or PEDOT:PSS frequently results in severe efficiency losses and accelerated device degradation. In blue phosphorescent OLED architectures, standard arylamines such as NPB possess triplet energies that are too low to confine excitons within the emissive layer, leading to reverse energy transfer and luminescence quenching [1]. In the context of inverted (p-i-n) perovskite solar cells, substituting TAPC with the ubiquitous PEDOT:PSS introduces highly acidic and hygroscopic interfaces that actively etch the perovskite layer and absorb ambient moisture, drastically reducing operational lifetime [2]. Furthermore, TAPC’s sp³-hybridized cyclohexylidene bridge provides critical steric bulk that inhibits detrimental crystallization in thin films—a morphological advantage that planar analogs fail to replicate during scale-up [2].
In blue phosphorescent OLEDs, the triplet energy (ET) of the hole transport layer must exceed that of the blue dopant (e.g., FIrpic, ET ~2.65 eV) to prevent non-radiative back-transfer. TAPC provides an exceptionally high triplet energy of 2.87 eV, significantly outperforming the industry-standard baseline NPB, which has an ET of only ~2.29 eV [1]. This energetic barrier strictly confines triplet excitons within the emissive layer, maximizing quantum efficiency.
| Evidence Dimension | Triplet Energy (ET) |
| Target Compound Data | TAPC: 2.87 eV |
| Comparator Or Baseline | NPB: ~2.29 eV |
| Quantified Difference | +0.58 eV higher triplet energy |
| Conditions | Blue phosphorescent OLED architectures (e.g., FIrpic-doped EML) |
Mandatory for preventing luminescence quenching in blue OLEDs, directly enabling higher external quantum efficiencies (EQE) and lower power consumption.
For inverted (p-i-n) perovskite solar cells, TAPC serves as a highly effective, hydrophobic replacement for the acidic PEDOT:PSS layer. Head-to-head device comparisons demonstrate that TAPC-based HTLs achieve a Power Conversion Efficiency (PCE) of 18.80%, compared to only 12.90% for standard PEDOT:PSS baselines [1]. Furthermore, the hydrophobic nature of the TAPC film protects the perovskite from moisture, yielding superior ambient stability without the need for complex encapsulation [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | TAPC HTL: 18.80% |
| Comparator Or Baseline | PEDOT:PSS HTL: 12.90% |
| Quantified Difference | 45.7% relative increase in PCE |
| Conditions | p-i-n MAPbI3 perovskite solar cells evaluated under ambient conditions |
Eliminates the moisture-absorption and acidic etching issues of PEDOT:PSS, driving both higher solar cell efficiency and longer operational lifespans.
Energy level alignment at the anode/active layer interface is critical for maximizing the open-circuit voltage (Voc) in photovoltaics and minimizing injection barriers in OLEDs. TAPC features a deep Highest Occupied Molecular Orbital (HOMO) of 5.5 eV. In contrast, the widely used premium HTM Spiro-OMeTAD has a shallower HOMO of ~5.22 eV [1]. This deeper HOMO allows TAPC to better match the valence band of wide-bandgap perovskites and deep-HOMO emissive materials, facilitating highly efficient hole extraction and transport [1].
| Evidence Dimension | HOMO Energy Level |
| Target Compound Data | TAPC: ~5.5 eV |
| Comparator Or Baseline | Spiro-OMeTAD: ~5.22 eV |
| Quantified Difference | ~0.28 eV deeper HOMO level |
| Conditions | Valence band / HOMO alignment in optoelectronic device stacks |
Provides superior energy matching for deep-valence-band active materials, directly increasing the open-circuit voltage in solar cells and reducing driving voltage in LEDs.
Due to its high triplet energy and excellent hole mobility, TAPC can effectively function as both the Hole Transport Layer (HTL) and the host matrix for blue phosphorescent dopants (such as FIrpic) in a single device architecture . Compared to conventional split-layer designs that require separate deposition of a dedicated HTL (e.g., NPB) and a separate host (e.g., mCP), utilizing TAPC consolidates these functions into a single material layer .
| Evidence Dimension | Required Organic Layers for Hole Transport and Emission Hosting |
| Target Compound Data | TAPC: 1 consolidated layer (Dual-role HTL/Host) |
| Comparator Or Baseline | Conventional Baseline: 2 distinct layers (e.g., NPB + mCP) |
| Quantified Difference | Eliminates one vacuum deposition step |
| Conditions | Blue phosphorescent OLED manufacturing |
Directly reduces manufacturing cycle time, equipment wear, and material inventory costs by consolidating two functional layers into one.
TAPC is the material of choice for the hole transport layer in blue phosphorescent OLEDs, where its ultra-high triplet energy (2.87 eV) is strictly required to prevent exciton quenching at the HTL/EML interface .
Procured as a high-performance, hydrophobic alternative to PEDOT:PSS, TAPC significantly boosts Power Conversion Efficiency (PCE) and protects the perovskite absorber layer from ambient moisture degradation [1].
Leveraged in industrial R&D to consolidate the hole transport layer and the emissive host layer into a single TAPC matrix, thereby reducing the number of vacuum deposition steps and lowering manufacturing complexity .
Utilized as the electron-donating component in exciplex co-hosts (often paired with electron-transporting materials like TPBi or PO-T2T) to achieve high reverse intersystem crossing (RISC) rates and lower driving voltages in next-generation TADF OLEDs .